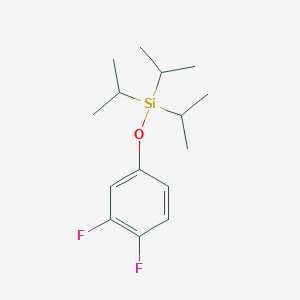
3,4-Difluorophenoxytriisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H24F2OSi. This compound is characterized by the presence of a triisopropylsilane group attached to a 3,4-difluorophenoxy moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenoxytriisopropylsilane typically involves the reaction of 3,4-difluorophenol with triisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,4-Difluorophenol+TriisopropylchlorosilaneBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluorophenoxytriisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The triisopropylsilane group can act as a mild reducing agent.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.
Major Products:
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of reduced silane derivatives.
Oxidation: Formation of silanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorophenoxytriisopropylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4-Difluorophenoxytriisopropylsilane involves its ability to act as a reducing agent and participate in substitution reactions. The triisopropylsilane group can donate hydride ions (H-) in reduction reactions, while the phenoxy group can undergo nucleophilic substitution. These properties make it a versatile reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilane: A similar compound with the formula (i-Pr)3SiH, used as a reducing agent and scavenger in peptide synthesis.
(3,4-Difluorophenoxy)trimethylsilane: Another organosilicon compound with a trimethylsilane group instead of triisopropylsilane.
Uniqueness: 3,4-Difluorophenoxytriisopropylsilane is unique due to the presence of both the 3,4-difluorophenoxy and triisopropylsilane groups, which confer distinct reactivity and properties. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H24F2OSi |
|---|---|
Molekulargewicht |
286.43 g/mol |
IUPAC-Name |
(3,4-difluorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24F2OSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-14(16)15(17)9-13/h7-12H,1-6H3 |
InChI-Schlüssel |
ITEAXUDGHMISIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)



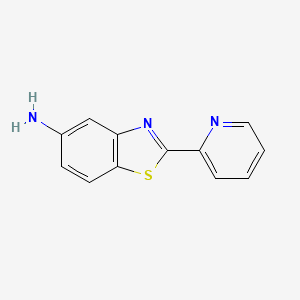


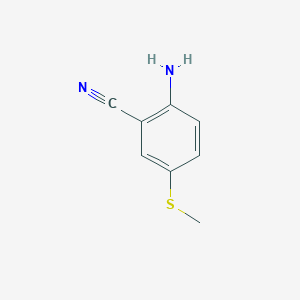


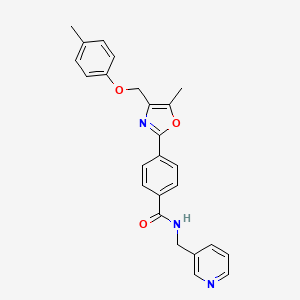
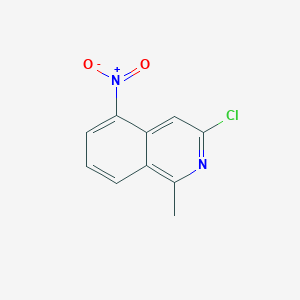
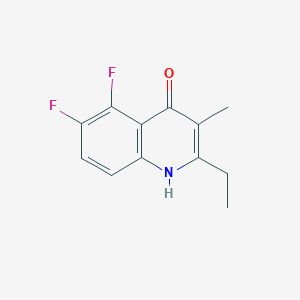
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
